1-(2-(Bromomethyl)-5-ethylphenyl)-3-chloropropan-1-one
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Overview
Description
1-(2-(Bromomethyl)-5-ethylphenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes bromine, chlorine, and ethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-5-ethylphenyl)-3-chloropropan-1-one typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by chlorination. For instance, starting with 2-ethylphenyl, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The brominated intermediate is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to obtain the final product .
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Bromomethyl)-5-ethylphenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substituted phenyl derivatives.
- Oxidized ketones or reduced alcohols.
- Coupled aromatic compounds.
Scientific Research Applications
1-(2-(Bromomethyl)-5-ethylphenyl)-3-chloropropan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-5-ethylphenyl)-3-chloropropan-1-one involves its interaction with molecular targets through electrophilic substitution reactions. The bromine and chlorine atoms act as electrophiles, facilitating the formation of covalent bonds with nucleophilic sites on target molecules . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-Bromomethyl-1,3-dioxolane : Similar in structure but with a dioxolane ring.
- 2,2-Bis(bromomethyl)-1,3-propanediol : Contains two bromomethyl groups and a diol structure.
Properties
Molecular Formula |
C12H14BrClO |
---|---|
Molecular Weight |
289.59 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-5-ethylphenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C12H14BrClO/c1-2-9-3-4-10(8-13)11(7-9)12(15)5-6-14/h3-4,7H,2,5-6,8H2,1H3 |
InChI Key |
WTMJMMRTYBKXTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)CBr)C(=O)CCCl |
Origin of Product |
United States |
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